molecular formula C18H19N3O3 B15016702 2-[(2E)-2-(3,4-dimethylbenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide

2-[(2E)-2-(3,4-dimethylbenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide

Cat. No.: B15016702
M. Wt: 325.4 g/mol
InChI Key: BVMSZPFAADLYFN-YBFXNURJSA-N
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Description

1-{N’-[(E)-(3,4-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydrazinecarbonyl group linked to a methoxyphenyl formamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-{N’-[(E)-(3,4-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE typically involves the reaction of 3,4-dimethylbenzaldehyde with hydrazinecarboxamide, followed by the addition of 3-methoxybenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as methanol or ethanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

1-{N’-[(E)-(3,4-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

1-{N’-[(E)-(3,4-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(3,4-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

When compared to similar compounds, 1-{N’-[(E)-(3,4-DIMETHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(3-METHOXYPHENYL)FORMAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N'-[(E)-(3,4-dimethylphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide

InChI

InChI=1S/C18H19N3O3/c1-12-7-8-14(9-13(12)2)11-19-21-18(23)17(22)20-15-5-4-6-16(10-15)24-3/h4-11H,1-3H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

BVMSZPFAADLYFN-YBFXNURJSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)OC)C

Origin of Product

United States

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